2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid
Description
Significance of Thiazole-Containing Scaffolds in Modern Chemical Biology Research
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery. nih.govglobalresearchonline.netbohrium.com Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. nih.gov Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govresearchgate.net
The significance of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs. nih.govnih.gov For instance, the anti-HIV drug Ritonavir and the anticancer agent Dasatinib both feature a thiazole core, highlighting the scaffold's contribution to potent and specific biological activity. globalresearchonline.net The ability of the thiazole ring to be readily functionalized at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it an attractive starting point for the development of new therapeutic agents. nih.gov
Table 1: Examples of Biological Activities of Thiazole Derivatives
| Biological Activity | Reference |
| Antimicrobial | nih.govnih.gov |
| Anti-inflammatory | nih.govresearchgate.net |
| Anticancer | globalresearchonline.netnih.gov |
| Antiviral | globalresearchonline.netnih.gov |
| Antihypertensive | nih.gov |
| Antioxidant | nih.gov |
Rationale for Investigating 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic Acid within Heterocyclic Chemistry
While specific research on 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid is not extensively documented in publicly available literature, the rationale for its investigation can be deduced from the established principles of heterocyclic and medicinal chemistry. The molecule combines several key structural features that suggest potential for biological activity and utility as a chemical probe.
The 1,2-thiazole (isothiazole) ring system, while less common than the 1,3-thiazole, is also a recognized pharmacophore. The specific substitution pattern of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid is of particular interest:
The acetic acid moiety at the 5-position introduces a carboxylic acid group, which is a common feature in many biologically active molecules. This group can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors.
The chloro group at the 4-position can influence the molecule's electronic properties and lipophilicity, potentially enhancing its membrane permeability and metabolic stability. Halogen atoms are often incorporated into drug candidates to improve their pharmacological profiles.
The methoxy (B1213986) group at the 3-position can also modulate the electronic environment of the thiazole ring and participate in hydrogen bonding, further influencing its interaction with biological macromolecules.
The combination of these substituents on the 1,2-thiazole scaffold presents a unique chemical entity with the potential for novel biological activities. Its investigation would contribute to a deeper understanding of the structure-activity relationships of substituted isothiazoles.
Overview of Current Academic Research Trajectories in Thiazole-Acetic Acid Chemistry
Current research in the broader field of thiazole-acetic acid chemistry is vibrant and multifaceted. Academic and industrial laboratories are actively exploring the synthesis and biological evaluation of novel derivatives. nih.gov Key research trajectories include:
Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient and versatile methods for the synthesis of substituted thiazole-acetic acids. ingentaconnect.com This includes the development of novel cyclization strategies and the use of modern catalytic systems.
Exploration of Diverse Biological Targets: Researchers are screening libraries of thiazole-acetic acid derivatives against a wide range of biological targets. Recent studies have explored their potential as cardiovascular agents. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: A significant focus of current research is to systematically modify the structure of thiazole-acetic acid derivatives and evaluate the impact of these changes on their biological activity. bohrium.com This allows for the rational design of more potent and selective compounds.
While the specific compound 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid has not been a major focus of published research, the ongoing exploration of related thiazole-acetic acid derivatives suggests that it and similar molecules may hold untapped potential as valuable tools in chemical biology and as leads for the development of new therapeutic agents. Further investigation into its synthesis and biological properties is warranted to fully elucidate its potential contributions to the field of heterocyclic chemistry.
Properties
IUPAC Name |
2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-6-5(7)3(12-8-6)2-4(9)10/h2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXZKSVBBKDIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138568-22-4 | |
| Record name | 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Chloro 3 Methoxy 1,2 Thiazol 5 Yl Acetic Acid and Its Structural Analogs
Historical and Contemporary Approaches to Isothiazole (B42339) Ring Synthesis
The construction of the isothiazole ring, the core of the target molecule, has evolved from classical cyclization reactions to more advanced and environmentally conscious methods. Unlike the more common 1,3-thiazole, the synthesis of the 1,2-thiazole isomer involves distinct precursor molecules and reaction pathways.
Cyclization Reactions in Isothiazole Formation
The primary methods for constructing the isothiazole ring are rooted in the cyclization of precursors containing the necessary N-C-C-C-S fragment or through the combination of synthons that provide the requisite atoms. rsc.org
One fundamental approach involves the oxidation of γ-iminothioamides. This method relies on the formation of a key S-N bond in the final step to close the heterocyclic ring. Another significant strategy is the reaction of β-aminovinyl ketones with reagents like thionyl chloride.
More contemporary cyclization strategies include:
[4+1] Annulation: This method involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source, such as ammonium (B1175870) acetate. The reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the isothiazole ring. This metal-free approach is notable for its operational simplicity. organic-chemistry.org
[3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions represent another key pathway. For instance, the reaction of nitrile sulfides with alkynes can yield isothiazole derivatives. mdpi.com Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles also provides a route to a wide variety of isothiazoles. organic-chemistry.org
It is important to note that classical named reactions for 1,3-thiazole synthesis, such as the Hantzsch, Cook-Heilborn, and Robinson-Gabriel syntheses, are generally not directly applicable for the formation of the 1,2-thiazole (isothiazole) ring system due to the different arrangement of heteroatoms in the target ring.
Advanced and Environmentally Benign Synthetic Strategies for Isothiazole Derivatives
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for isothiazole synthesis. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.
One such eco-friendly method is the ammonium thiocyanate-promoted neat synthesis of isothiazoles. This solvent-free approach is both rapid and efficient. rsc.org Additionally, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, have gained traction. A three-component reaction of enaminoesters, sulfur, and fluorodibromoiamides/esters has been developed for the selective synthesis of isothiazoles, proceeding through C-F bond cleavage and the formation of new C-S, C-N, and N-S bonds. acs.org
The use of water as a solvent and visible-light-mediated reactions are also at the forefront of green synthetic strategies, helping to reduce the environmental footprint of organic synthesis. rsc.org These modern methods offer significant advantages over traditional protocols that often require harsh conditions and environmentally harmful solvents.
Targeted Synthesis of 1,2-Thiazole-5-yl Acetic Acid Core Structures
A direct synthesis of the 1,2-thiazole-5-yl acetic acid core is not prominently documented, necessitating a multi-step approach that involves building the isothiazole ring first and then introducing the acetic acid moiety at the C5 position.
A plausible strategy begins with a precursor that allows for functionalization at the C5 position. For example, a 3-substituted isothiazole can be synthesized through one of the cyclization methods described previously. The subsequent introduction of the acetic acid side chain can be achieved through regioselective functionalization. One powerful technique is the lithiation of the isothiazole ring. For instance, 3-(benzyloxy)isothiazole (B1280312) can be regioselectively lithiated at the 5-position using a strong base like lithium diisopropylamide (LDA). The resulting organolithium intermediate can then be quenched with an appropriate electrophile, such as a protected two-carbon synthon (e.g., an ethylene (B1197577) oxide equivalent or a haloacetate), to build the acetic acid side chain. Subsequent deprotection would yield the desired 1,2-thiazole-5-yl acetic acid core.
Regiospecific Introduction of Chloro and Methoxy (B1213986) Functionalities on the Thiazole (B1198619) Ring
With the core 1,2-thiazole-5-yl acetic acid structure (or its precursor) in hand, the next critical steps involve the regioselective introduction of the methoxy group at the C3 position and the chloro group at the C4 position. The order of these introductions is crucial to control the regioselectivity, governed by the directing effects of the existing substituents.
Introduction of the 3-Methoxy Group: The synthesis of 3-methoxyisothiazoles can be approached by starting with a 3-hydroxyisothiazole precursor. 3-Hydroxyisothiazoles can be prepared, for example, from the reaction of a dithioester and an aryl acetonitrile (B52724) mediated by a base like potassium hydroxide (B78521) under aerial conditions. organic-chemistry.org The resulting hydroxyl group can then be methylated using a standard methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Alternatively, diazomethane (B1218177) can be used, though it may also lead to N-methylation. mdpi.com
Introduction of the 4-Chloro Group: The chlorination of the isothiazole ring is a key step. The electronic properties of the isothiazole ring and the directing effects of the existing substituents (e.g., the 3-methoxy and 5-acetic acid groups) will influence the position of chlorination. Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) is a common method for halogenating heterocyclic systems. The presence of an activating group, such as the methoxy group at C3, would likely direct the incoming electrophile to the C4 position. The synthesis of 3,4-dichloroisothiazole derivatives has been reported, indicating that direct chlorination of the isothiazole ring is feasible. thieme-connect.com A synthetic strategy might involve first establishing the 3-methoxy-1,2-thiazole-5-yl acetic acid ester and then performing a regioselective chlorination at the C4 position.
Below is a table summarizing potential reagents for these functionalizations.
| Transformation | Position | Reagent(s) | Reaction Type |
| Methoxylation | C3 | 1. KOH/Air 2. CH₃I / Base | Nucleophilic Substitution |
| Chlorination | C4 | N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution |
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
Once the core structure of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid is obtained, its carboxylic acid functionality serves as a versatile handle for further derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties.
Standard carboxylic acid transformations can be readily applied:
Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can produce a range of esters.
Amidation: The carboxylic acid can be converted to an acyl chloride (using, for example, thionyl chloride or oxalyl chloride) followed by reaction with primary or secondary amines to form amides. Alternatively, peptide coupling reagents (e.g., DCC, EDC, HATU) can directly couple the carboxylic acid with amines.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then be further functionalized.
These derivatization reactions allow for the systematic modification of the molecule's periphery, which is a common strategy in medicinal chemistry to explore structure-activity relationships. For example, the synthesis of various 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives has been reported, where the amino group was derivatized to explore biological activity. acs.org Similar strategies can be applied to the acetic acid moiety of the target compound.
Computational and Theoretical Chemistry of 2 4 Chloro 3 Methoxy 1,2 Thiazol 5 Yl Acetic Acid
Quantum Chemical Investigations (Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))
Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the intricacies of molecular systems. These approaches allow for the detailed analysis of electronic structure and the exploration of energetic landscapes, providing a foundational understanding of the compound's characteristics.
The electronic properties of a molecule are crucial in determining its reactivity and potential applications. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key information about the molecule's ability to donate or accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. wuxibiology.com For thiazole (B1198619) derivatives, these calculations help in understanding intramolecular charge transfer possibilities. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is another vital technique that visualizes the charge distribution across a molecule. nih.gov The MEP map uses a color spectrum to indicate regions of varying electron density, with red typically representing electron-rich (negative potential) areas and blue indicating electron-poor (positive potential) areas. nih.govpearson.com These maps are instrumental in identifying the likely sites for electrophilic and nucleophilic attack, offering predictions about how the molecule will interact with other chemical species. nih.govresearchgate.net
Table 1: Representative Theoretical Electronic Properties of Thiazole Derivatives
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. nih.govwuxibiology.com |
| Electrostatic Potential | Spatial distribution of charge. | Predicts sites for intermolecular interactions. nih.gov |
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For flexible molecules like those containing a thiazole-acetic acid scaffold, multiple low-energy conformations may exist.
Theoretical methods can be employed to map the potential energy surface of the molecule, revealing the energetic landscape. This landscape illustrates the various possible conformations and the energy barriers between them. By identifying the global minimum and other low-energy conformers, researchers can gain a better understanding of the molecule's preferred shapes, which is crucial for predicting its interaction with biological targets or its behavior in different environments. researchgate.net
Molecular Modeling and Dynamics Simulations for Structural Insights
Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov While quantum chemical calculations often focus on static structures, MD simulations provide a view of molecular motion and conformational changes. nih.gov These simulations can reveal how the molecule behaves in a solution or how it interacts with a biological receptor. For derivatives of thiazole, MD simulations can help to understand the stability of different conformations and the flexibility of the acetic acid side chain. nih.govekb.eg
Prediction of Reactivity Parameters and Elucidation of Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for exploring potential reaction mechanisms. Global reactivity descriptors, which can be derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.gov
Furthermore, computational methods can be used to model reaction pathways, identifying transition states and calculating activation energies. This information is invaluable for understanding how a molecule might undergo chemical transformations. For instance, in the context of substituted thiazoles, theoretical studies can elucidate how different substituents on the thiazole ring influence the reactivity of the molecule and the mechanisms of its reactions. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of 2 4 Chloro 3 Methoxy 1,2 Thiazol 5 Yl Acetic Acid Derivatives
Elucidation of Key Structural Motifs for Modulating Biological Interactions
The biological activity of thiazole (B1198619) derivatives is intrinsically linked to the nature and position of various substituents on the thiazole ring. globalresearchonline.net The thiazole nucleus itself is a crucial scaffold found in many antimicrobial drugs, highlighting its importance for biological activity. nih.gov The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, makes it a versatile building block for creating a wide range of new chemical entities with diverse pharmacological properties. mdpi.com
In the context of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid and its derivatives, several structural motifs are critical for modulating biological interactions. The core 1,2-thiazole ring is a fundamental pharmacophore. Modifications at various positions of this ring system are known to significantly influence the biological activity profile.
Key structural considerations for SAR studies include:
The nature of the substituent at position 2: The presence of an amino group or its derivatives can be a key determinant of activity.
Substituents on the thiazole ring at positions 3 and 4: The chloro and methoxy (B1213986) groups at these positions play a significant role in molecular recognition.
The side chain at position 5: The acetic acid moiety is crucial for interaction with biological targets.
Research on related thiazole structures has shown that the introduction of different heterocyclic rings or aromatic moieties can lead to compounds with a broad spectrum of activities, including antibacterial, antifungal, and anticancer effects. nih.govacs.org For instance, the substitution with a p-bromophenyl group at the fourth position of a thiazole ring has been shown to increase antifungal and antituberculosis activities in certain derivatives. nih.gov
Impact of Chloro and Methoxy Substitutions on Molecular Recognition and Activity Profiles
Small functional groups like chloro and methoxy substituents can profoundly influence the interaction of a ligand with its biological target. youtube.com These groups can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity.
The chloro group at the 4-position of the thiazole ring is an electron-withdrawing group. Its presence is often associated with enhanced biological activity. mdpi.com For example, in a series of pyridazinone-thiazole hybrids, electron-withdrawing groups such as chloro, bromo, and fluoro on an attached phenyl ring resulted in higher seizure protection. mdpi.com The chloro substitution can also be advantageous for urease inhibition. nih.gov The position of the chloro group is also critical; for instance, 2-chloro substitution in some derivatives induced activity against all tested strains, while 3-chloro substitution showed more limited activity. nih.gov
The methoxy group at the 3-position is an electron-donating group. The presence of methoxy groups can improve the inhibitory activity of certain compounds. nih.gov For instance, the presence of two methoxy groups in one study was found to enhance COX-1 inhibitory activity. nih.gov In another study, meta and para-methoxy groups on a benzylidine moiety were found to be important for the antimicrobial activity of undec-10-enehydrazide derivatives. innovareacademics.in The methoxy group can form hydrogen bonds with biological targets, which can be crucial for molecular recognition and binding. innovareacademics.in
The combination of a chloro and a methoxy group on the thiazole ring of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid suggests a finely tuned electronic and steric profile that can influence its interaction with specific biological targets.
Influence of the Acetic Acid Moiety on Ligand-Target Interactions
The acetic acid moiety at the 5-position of the thiazole ring is a key structural feature that significantly influences the compound's pharmacokinetic and pharmacodynamic properties. nih.gov This acidic group can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in a receptor's binding pocket.
Studies on various thiazole acetic acid derivatives have demonstrated the importance of this functional group for biological activity. nih.govnih.gov For example, a series of newly synthesized thiazole acetic acid derivatives showed promising cardiovascular effects, with some compounds increasing developed tension in isolated rat hearts without affecting the heart rate. nih.gov The carboxylic acid group is a common feature in many drugs and is often essential for their mechanism of action.
The presence of the acetic acid group in 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid makes it a potential ligand for receptors or enzymes that have a cationic or polar binding site. The ability of the carboxylate to engage in ionic interactions is a critical determinant of its biological activity.
Comparative SAR Analysis with Other Thiazole-Acetic Acid Scaffolds and Related Heterocycles
The structure-activity relationships of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid derivatives can be further understood by comparing them with other thiazole-acetic acid scaffolds and related heterocyclic compounds. The thiazole ring is a bioisostere of other five-membered heterocycles such as oxazole, imidazole, and thiadiazole, meaning they have similar steric and electronic properties and can often be interchanged to modulate biological activity. mdpi.com
For example, 1,3,4-thiadiazoles, which are isomers of 1,2-thiazoles, also exhibit a wide range of biological activities. mdpi.com The sulfur atom in the thiadiazole ring imparts improved lipid solubility, which can enhance tissue permeability. mdpi.com Comparative studies between different heterocyclic cores can provide valuable insights into the optimal scaffold for a particular biological target.
When comparing different thiazole-acetic acid derivatives, the nature and position of substituents on the thiazole ring are paramount. For instance, in a study of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, the introduction of 2-aralkyl-alpha-sulphoderivatives exhibited the most efficacious immunosuppressive and anti-inflammatory activity. nih.gov This highlights how modifications to the substituent at the 2-position can dramatically alter the biological profile.
Furthermore, the fusion of the thiazole ring with other heterocyclic systems, such as in thiopyrano[2,3-d]thiazole derivatives, has been shown to yield compounds with potent anticancer, antimicrobial, and antiviral activities. mdpi.com This suggests that exploring derivatives of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid where the thiazole ring is part of a larger, fused system could be a promising avenue for discovering new bioactive molecules.
Advanced Analytical Characterization Methodologies in Research on 2 4 Chloro 3 Methoxy 1,2 Thiazol 5 Yl Acetic Acid
High-Resolution Spectroscopic Techniques (Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))
Information regarding the ¹H and ¹³C NMR chemical shifts, correlation signals from 2D NMR experiments (such as COSY and HSQC), characteristic IR absorption bands, and mass spectral fragmentation patterns for 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid is not available in the reviewed literature.
X-ray Crystallography for Solid-State Structural Elucidation
No published crystal structure data, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, could be found for 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid.
Chromatographic and Separation Science Applications in Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC))
Specific HPLC methods for the purity assessment or isolation of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid, including details on the stationary phase, mobile phase composition, flow rate, and detection wavelength, have not been reported in the accessible scientific domain.
Future Directions and Emerging Research Avenues for 2 4 Chloro 3 Methoxy 1,2 Thiazol 5 Yl Acetic Acid
Development of Novel Synthetic Routes and Derivatization Strategies
The advancement of research into 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid is contingent upon the development of efficient and versatile synthetic methodologies. While classical approaches like the Hantzsch thiazole (B1198619) synthesis provide a foundational route, future efforts will likely focus on more sustainable and high-yield strategies. nih.govbepls.com One-pot multicomponent reactions, microwave-assisted synthesis, and the use of green catalysts are promising avenues for streamlining its production. bepls.compurkh.com
Derivatization of the core scaffold is crucial for creating analogues with diverse properties. Strategies could target various positions on the molecule:
The Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group can yield a library of derivatives with altered solubility and pharmacokinetic profiles.
The Thiazole Ring: C-H functionalization is a powerful tool for introducing new substituents directly onto the thiazole ring, enabling fine-tuning of the molecule's electronic and steric properties. researchgate.net
The Methoxy (B1213986) and Chloro Groups: Nucleophilic substitution reactions could allow for the replacement of the chloro or methoxy groups, providing access to a wide range of structural variations. nih.gov
These derivatization strategies will be instrumental in exploring structure-activity relationships (SAR) and optimizing the compound for specific applications. nih.govnih.gov
Table 1: Potential Derivatization Strategies
| Target Site | Reaction Type | Potential Reagents | Desired Outcome |
| Acetic Acid Group | Esterification | Various alcohols, acid catalyst | Improved lipophilicity, prodrug development |
| Acetic Acid Group | Amidation | Amines, coupling agents | Modified biological interactions, peptide conjugates |
| Thiazole Ring | C-H Arylation | Arylboronic acids, Palladium catalyst | Enhanced π-stacking interactions, altered electronic properties |
| Chloro Substituent | Nucleophilic Aromatic Substitution | Amines, alkoxides | Introduction of new functional groups, SAR studies |
Advanced Computational Approaches for Rational Molecular Design
Computational chemistry offers powerful tools for accelerating the discovery and optimization of derivatives of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid. By modeling the molecule and its potential interactions with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success. nih.govrsc.org
Molecular Docking studies can predict how different derivatives might bind to the active sites of specific proteins, such as enzymes or receptors. nih.govactascientific.com This approach is invaluable for identifying potential biological targets and for designing molecules with improved binding affinity and selectivity. For instance, docking simulations could explore interactions with enzymes like DNA gyrase or cyclooxygenase, which are common targets for therapeutic agents. ekb.egresearchgate.net
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure of the molecule. researchgate.netresearchgate.net These calculations help in understanding the molecule's reactivity, stability, and spectroscopic properties. By calculating parameters like HOMO-LUMO energy gaps, researchers can predict the chemical reactivity of different derivatives. researchgate.net
Molecular Dynamics (MD) simulations can be used to study the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions identified through docking. nih.govnih.gov This helps to validate the docking results and provides a more accurate assessment of a compound's potential efficacy.
Table 2: Computational Tools for Molecular Design
| Computational Method | Application | Key Insights |
| Molecular Docking | Predict binding modes and affinities with biological targets. | Identify potential protein targets, guide lead optimization. actascientific.comnih.gov |
| Density Functional Theory (DFT) | Analyze electronic structure, reactivity, and stability. | Understand chemical reactivity, predict spectroscopic properties. researchgate.net |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of molecule-protein complexes. | Assess the stability of binding interactions over time. nih.gov |
| ADMET Prediction | In silico assessment of pharmacokinetic properties. | Evaluate drug-likeness and potential toxicity early in development. nih.gov |
Integrated Omics Approaches for Comprehensive Biological Profiling
To fully understand the biological effects of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid and its derivatives, integrated "omics" technologies will be indispensable. These high-throughput methods provide a global view of molecular changes within a biological system in response to a chemical compound. nih.govjiomics.com
Transcriptomics can reveal changes in gene expression across the entire genome following treatment with the compound. d-nb.info This can help identify the cellular pathways that are affected, providing clues about the molecule's mechanism of action. nih.gov
Metabolomics analyzes the complete set of small-molecule metabolites within a cell or organism. nih.gov By identifying which metabolites change in abundance, researchers can gain a direct snapshot of the biochemical processes being perturbed by the compound. springernature.com
Combining these approaches, known as a multi-omics or systems biology approach, offers a powerful strategy for building a comprehensive biological profile. nih.govnih.gov For example, an integrated analysis could reveal that the compound upregulates genes involved in a specific metabolic pathway (transcriptomics) while also causing a buildup of the pathway's substrate and a depletion of its product (metabolomics). This integrated data provides a much stronger and more detailed understanding of the compound's biological function than either method alone. mdpi.com
Potential for Functional Material Development Based on Thiazole Scaffolds
The thiazole ring is not only a key feature in biologically active molecules but also a valuable component in the field of materials science. rsc.org The unique electronic properties of the thiazole scaffold, including its ability to engage in π-stacking and coordinate with metal ions, make it an attractive building block for novel functional materials. acs.orgmdpi.com
Derivatives of 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid could be explored as precursors for:
Conducting Polymers: Thiazole-containing conjugated polymers have shown promise in electronic applications, including organic field-effect transistors (OFETs) and sensors. acs.orgresearchgate.net The specific substituents on the thiazole ring can be used to tune the polymer's electronic band gap and charge transport properties. researchgate.net
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring, along with the carboxylic acid group, provide excellent coordination sites for metal ions. This makes the compound a potential ligand for the synthesis of MOFs, which have applications in gas storage, catalysis, and sensing. rsc.orgmdpi.com
Luminescent Sensors: Thiazole-based materials can exhibit fluorescence, which can be modulated by the presence of specific analytes. This opens the door to developing chemosensors for detecting metal ions or environmental pollutants. mdpi.commdpi.com Thiazolothiazole-based MOFs, for example, have been investigated for their fluorescence sensing and photochromic properties. rsc.org
The development of materials based on this thiazole scaffold could lead to new technologies in electronics, environmental monitoring, and beyond.
Q & A
(Basic) What synthetic methodologies are commonly employed for 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid, and what key intermediates influence yield?
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, sodium salts of substituted xanthines or thiazoles are reacted with ethylisothiocyanate to form hydrazides, followed by intramolecular cyclization to yield the triazole-thioacetic acid core . Critical intermediates include morpholinomethylene-substituted triazoles and halogenated thiazole derivatives, where precise control of reaction temperature and stoichiometry is essential to avoid side products . Purification via recrystallization (e.g., ethanol-DMF mixtures) ensures high purity .
(Basic) Which analytical techniques are prioritized for structural confirmation and purity assessment of this compound?
A combination of spectral and chromatographic methods is used:
- IR spectroscopy identifies functional groups like C=O and S-H bonds .
- H NMR confirms substitution patterns (e.g., methoxy and chloro groups) .
- Chromatography-mass spectrometry (LC-MS) verifies molecular weight and detects impurities .
- Elemental analysis validates empirical formulas, with deviations >0.3% indicating incomplete reactions .
(Advanced) How can reaction conditions be optimized to minimize side reactions during derivative synthesis?
Optimization strategies include:
- Temperature modulation : Lower temperatures (20–25°C) reduce unwanted polymerization during chloroacetyl chloride reactions .
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reagent solubility and stabilize intermediates .
- Catalyst use : Triethylamine neutralizes HCl byproducts, preventing acid-catalyzed degradation .
- Stepwise addition : Dropwise introduction of reagents like chloroacetyl chloride ensures controlled reactivity .
(Advanced) How should researchers address discrepancies in reported biological activity data across studies?
Contradictions often arise from variations in assay protocols. To resolve these:
- Standardize microbial strains : Differences in antifungal activity (e.g., against Candida vs. Aspergillus) may reflect strain-specific susceptibility .
- Control concentration ranges : Bioactivity trends at 10 µg/mL vs. 100 µg/mL can indicate dose-dependent effects .
- Validate via orthogonal assays : Combine disk diffusion and MIC assays to confirm antimicrobial potency .
(Advanced) What role does molecular docking play in elucidating the mechanism of action for derivatives of this compound?
Molecular docking predicts interactions between derivatives and biological targets. For example:
- AMPA receptor antagonism : Derivatives with triazoloquinoxaline moieties show high binding affinity to glutamate receptors, suggesting neuropharmacological potential .
- Enzyme inhibition : Docking studies reveal hydrogen bonding between the acetic acid group and catalytic residues of fungal CYP51, explaining antifungal activity .
- Selectivity optimization : Modifying the thiazole substituents (e.g., chloro vs. methoxy) alters steric and electronic interactions, guiding rational drug design .
(Basic) What are the recommended storage conditions to maintain compound stability?
Store under inert gas (N or Ar) at –20°C to prevent oxidation of the thioether and methoxy groups. Desiccants (e.g., silica gel) mitigate hydrolysis .
(Advanced) How can HPLC-DAD be applied to quantify this compound in complex mixtures?
- Column : Use C18 reverse-phase columns with a 250 nm detection wavelength .
- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0, 70:30 v/v) achieves baseline separation of derivatives .
- Validation : Ensure linearity (R > 0.99) across 1–100 µg/mL and recovery rates >95% via spiked samples .
(Advanced) What computational tools aid in predicting the physicochemical properties of novel derivatives?
- LogP calculation : Software like ACD/Labs predicts lipophilicity, critical for membrane permeability .
- pKa estimation : Tools such as MarvinSuite identify ionizable groups, guiding salt formation strategies (e.g., potassium salts for enhanced solubility) .
- ADMET profiling : SwissADME evaluates toxicity risks and bioavailability, prioritizing candidates with low hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
